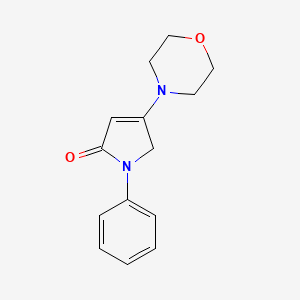
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one, also known as MPPO, is a chemical compound that belongs to the pyrrole family. It has been extensively studied for its potential applications in various scientific fields, including pharmaceuticals, materials science, and organic chemistry.
Mechanism of Action
The exact mechanism of action of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. In particular, 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, through the activation of certain signaling pathways. 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage. Additionally, 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it can be used in a wide range of applications. However, 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one also has some limitations. It is relatively unstable and can degrade over time, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one and its potential applications in materials science and organic chemistry.
Synthesis Methods
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one can be synthesized through a multistep process involving the reaction of morpholine, benzaldehyde, and pyrrole-2-carboxylic acid. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the resulting product is purified through recrystallization. The synthesis of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one is relatively straightforward and can be performed on a small scale in a laboratory setting.
Scientific Research Applications
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has also been studied for its potential use as a catalyst in organic chemistry reactions and as a material for the development of organic electronic devices.
properties
IUPAC Name |
3-morpholin-4-yl-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14-10-13(15-6-8-18-9-7-15)11-16(14)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRIPTJCOYTZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2518376.png)
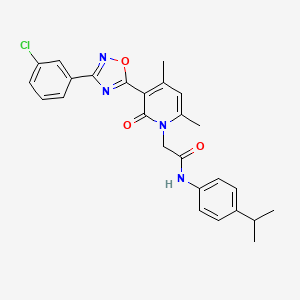
![[3-(Trifluoromethyl)phenyl]{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}methanone](/img/structure/B2518378.png)
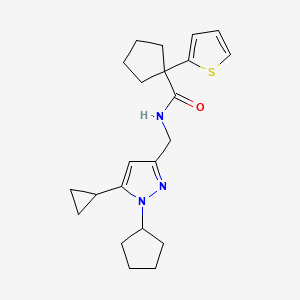


![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)
![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)
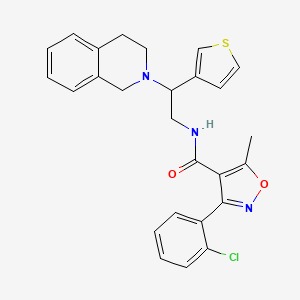
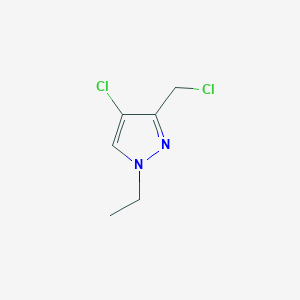
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)
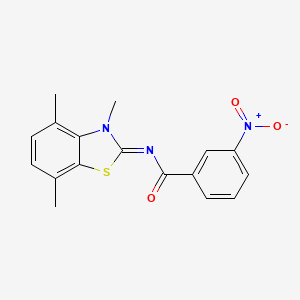
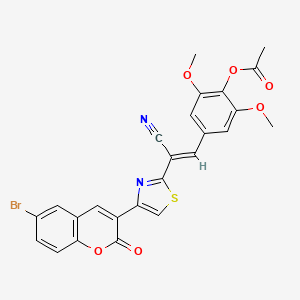
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)